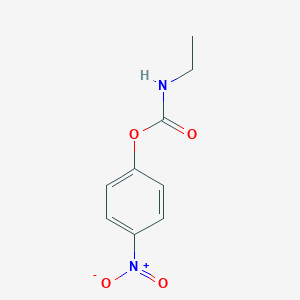

4-Nitrophenyl ethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUXGCDXMKCVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170019 | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-41-9 | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Nitrophenyl Ethylcarbamate from 4-Nitrophenyl Chloroformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl ethylcarbamate from 4-nitrophenyl chloroformate and ethylamine. This reaction is a fundamental method for the introduction of an ethylcarbamate moiety, a functional group of interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. This document details the reaction pathway, experimental protocols, and key quantitative data to facilitate its application in a research and development setting.

Reaction Principle and Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The highly reactive acid chloride, 4-nitrophenyl chloroformate, serves as an electrophile. The nucleophilic ethylamine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate product. A base, typically a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction. The progress of the reaction can often be monitored by the formation of the yellow-colored 4-nitrophenolate anion upon hydrolysis, which has a characteristic UV absorbance at approximately 413 nm[1].

Below is a diagram illustrating the logical workflow of the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrophenyl ethylcarbamate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its effective application.

Core Physicochemical Properties

This compound is a crystalline solid, typically appearing as a pale yellow to yellowish-white powder.[1] Its molecular structure, featuring a carbamate functional group and a 4-nitrophenyl moiety, dictates its chemical behavior and physical characteristics. The presence of the nitro group contributes to its coloration.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 210.19 g/mol | [2][3] |

| IUPAC Name | (4-nitrophenyl) N-ethylcarbamate | [2] |

| CAS Number | 17576-41-9 | [2] |

| Physical State | Crystalline solid | [1] |

| Appearance | Pale yellow to yellowish-white | [1] |

| Melting Point | Data not readily available in cited literature | |

| Boiling Point | Data not readily available in cited literature | |

| Solubility | Moderately soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); limited solubility in water.[1] | |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Chemical Properties and Reactivity

The chemical characteristics of this compound are primarily governed by the carbamate functional group and the electron-withdrawing nature of the 4-nitrophenyl group.

Stability: 4-Nitrophenyl carbamates, including the ethyl derivative, exhibit significant stability in acidic and neutral conditions.[1] This property is crucial for its application as a protecting group in multi-step syntheses where other functional groups might be manipulated under acidic environments.

Reactivity in Basic Conditions: The compound undergoes hydrolysis in basic environments.[1] The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing effect of the nitro substituent, which stabilizes the resulting phenolate anion.[1] The pKa of 4-nitrophenol is approximately 7.15, facilitating deprotection under relatively mild basic conditions.[1]

Spectroscopic Handle for Reaction Monitoring: The hydrolysis of this compound in basic media releases the 4-nitrophenolate ion, which has a distinct yellow color and a characteristic UV-visible absorption maximum at approximately 413 nm.[1] This feature provides a convenient method for monitoring the progress of deprotection reactions spectrophotometrically.[1]

Experimental Protocols

General Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of ethylamine with 4-nitrophenyl chloroformate in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials:

-

Ethylamine

-

4-Nitrophenyl chloroformate

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve ethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add a solution of 4-nitrophenyl chloroformate in the same anhydrous solvent to the cooled reaction mixture.

-

Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard methods to confirm the structure of the synthesized this compound. The spectra would show characteristic peaks for the ethyl group, the aromatic protons of the nitrophenyl ring, and the carbamate proton.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch, C=O stretch of the carbamate, and the characteristic peaks for the nitro group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring the progress of its synthesis or cleavage reactions.

Applications in Organic Synthesis

The primary application of this compound in research and development is as a base-labile protecting group for primary and secondary amines . Its stability in acidic and neutral conditions makes it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection in complex molecules.

The use of the 4-nitrophenyl group offers the advantage of a colorimetric endpoint for deprotection, which is highly beneficial for reaction monitoring.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Use of 4-Nitrophenyl carbamates as base-labile amine protecting groups.

References

An In-Depth Technical Guide to the Mechanism of Amine Protection Using 4-Nitrophenyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate multi-step processes inherent to drug development. Among the myriad of options for amine protection, carbamates offer a versatile and reliable choice. This technical guide provides a comprehensive overview of the mechanism, application, and experimental protocols associated with the use of 4-nitrophenyl ethylcarbamate as an amine protecting agent. This reagent allows for the efficient formation of stable ethylcarbamates under mild conditions. The protecting group is characterized by its stability in acidic and neutral media, while being readily cleaved under basic conditions, offering a valuable orthogonality to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group. The deprotection process can be conveniently monitored spectrophotometrically through the release of the chromogenic 4-nitrophenolate anion. This guide details the mechanisms of protection and deprotection, provides structured experimental protocols, and presents quantitative data to facilitate its application in complex synthetic workflows.

Introduction

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the selective modification of a single functional group in the presence of others is a frequent challenge. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively in high yield under mild conditions that do not affect other functional groups.

The ethylcarbamate group, installed via this compound, has emerged as a practical choice for amine protection. The 4-nitrophenyl group serves as an excellent activating group, facilitating the initial protection step, and a good leaving group during deprotection. The resulting ethylcarbamate is stable to acidic conditions, allowing for the selective removal of other acid-labile protecting groups. Its removal under basic conditions provides a valuable tool for orthogonal protection strategies in synthetic chemistry.

Mechanism of Amine Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the 4-nitrophenoxide anion, a relatively good leaving group due to the electron-withdrawing nature of the nitro group which stabilizes the negative charge. A final deprotonation step by a suitable base yields the stable ethylcarbamate-protected amine and the 4-nitrophenoxide salt.

Mechanism of Deprotection

The ethylcarbamate protecting group is typically removed under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This addition forms an unstable tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-nitrogen bond and the formation of an unstable carbamic acid derivative, which readily decarboxylates to yield the free amine and carbon dioxide. The ethoxide is also released as a byproduct.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 4-nitrophenyl carbamates involves the reaction of the corresponding chloroformate with 4-nitrophenol in the presence of a base.

Materials:

-

Ethyl chloroformate

-

4-Nitrophenol

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq.) in anhydrous DCM, add pyridine or triethylamine (1.1 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add ethyl chloroformate (1.05 eq.) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

General Procedure for Amine Protection

This protocol describes a general method for the protection of a primary or secondary amine using this compound.

Materials:

-

Amine substrate

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the amine substrate (1.0 eq.) in anhydrous DCM or THF.

-

Add TEA or DIPEA (1.2 eq.) to the solution.

-

Add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

-

After completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting ethylcarbamate by column chromatography on silica gel.

General Procedure for Deprotection (Basic Hydrolysis)

This protocol outlines the cleavage of the ethylcarbamate protecting group under basic conditions.

Materials:

-

Ethylcarbamate-protected amine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

Procedure:

-

Dissolve the ethylcarbamate-protected amine (1.0 eq.) in a mixture of methanol or ethanol and water.

-

Add a solution of NaOH or KOH (2-5 eq.) in water. The final pH of the solution should be above 12.[1]

-

Heat the reaction mixture to reflux or stir at an elevated temperature (e.g., 50-80 °C) for 2-24 hours, monitoring the deprotection by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the deprotected amine by column chromatography or other suitable methods.

Spectrophotometric Monitoring of Deprotection

The deprotection can be conveniently monitored by UV-Vis spectrophotometry by observing the formation of the yellow 4-nitrophenolate ion, which has a characteristic absorbance maximum around 400-415 nm.[1]

Procedure:

-

Prepare a solution of the this compound-protected substrate in a suitable buffer solution with a pH > 12.

-

Record the UV-Vis spectrum at different time intervals.

-

The increase in absorbance at the λ_max of the 4-nitrophenolate ion indicates the progress of the deprotection reaction.

Data Presentation

The efficiency of the protection and deprotection reactions is highly substrate-dependent. The following tables provide representative data for these transformations.

Table 1: Representative Yields for Amine Protection with 4-Nitrophenyl Carbamates

| Amine Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | 4-Nitrophenyl chloroformate | TEA | DCM | 4 | ~90 |

| Aniline | 4-Nitrophenyl chloroformate | Pyridine | DCM | 12 | 90 |

| Glycine ethyl ester | This compound | DIPEA | THF | 6 | >85 |

| Diethylamine | This compound | TEA | DCM | 8 | >80 |

Table 2: Conditions and Yields for Ethylcarbamate Deprotection

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzylethylcarbamate | NaOH | MeOH/H₂O | Reflux | 6 | >90 |

| N-Phenylethylcarbamate | KOH | EtOH/H₂O | 80 | 12 | >85 |

| Ethyl N-Boc-lysinate (ε-N-ethylcarbamate) | LiOH | THF/H₂O | 50 | 8 | >90 |

Applications in Drug Development

The orthogonal nature of the ethylcarbamate protecting group, being stable to acid and removable by base, makes it a valuable tool in the synthesis of complex molecules with multiple functional groups. For instance, in the synthesis of a peptide-based drug candidate, an amino acid with an acid-labile Boc group on the α-amine and an ethylcarbamate on a side-chain amine can be selectively deprotected at either position. The Boc group can be removed with trifluoroacetic acid to allow for peptide coupling, while the ethylcarbamate remains intact. Subsequently, the ethylcarbamate can be removed under basic conditions to unmask the side-chain amine for further functionalization.

Conclusion

This compound provides a robust and versatile method for the protection of amines. The resulting ethylcarbamates exhibit excellent stability under acidic and neutral conditions, offering orthogonality with commonly used acid-labile protecting groups. The deprotection is readily achieved under basic conditions and can be conveniently monitored. The straightforward experimental procedures and high yields associated with both the protection and deprotection steps make this an attractive strategy for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Nitrophenyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-nitrophenyl ethylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted ¹H and ¹³C NMR data to facilitate structural elucidation and purity assessment.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment. This numbering scheme will be referenced throughout the guide.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was simulated to provide insights into its proton environment. The data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.25 | Doublet | 9.1 |

| H-3, H-5 | 7.38 | Doublet | 9.1 |

| NH | 5.50 | Broad Singlet | - |

| CH₂ | 3.35 | Quartet | 7.2 |

| CH₃ | 1.20 | Triplet | 7.2 |

Note: Data was predicted using a standard NMR prediction engine. The chemical shift of the NH proton can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 153.5 |

| C-4 | 145.0 |

| C-1 | 144.5 |

| C-2, C-6 | 125.0 |

| C-3, C-5 | 122.0 |

| CH₂ | 37.0 |

| CH₃ | 15.0 |

Note: Data was predicted using a standard NMR prediction engine.

Experimental Protocols

A general experimental protocol for the NMR characterization of this compound is provided below.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

4.2. NMR Data Acquisition

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Diagram: Experimental Workflow for NMR Characterization

Caption: A generalized workflow for the NMR characterization of small organic molecules.

Interpretation of NMR Spectra

5.1. ¹H NMR Spectrum

-

Aromatic Region (7.0-8.5 ppm): The two sets of doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet (δ 8.25) corresponds to the protons ortho to the electron-withdrawing nitro group (H-2, H-6). The upfield doublet (δ 7.38) is assigned to the protons meta to the nitro group (H-3, H-5).

-

Amide Proton (around 5.5 ppm): The broad singlet is characteristic of the N-H proton of the carbamate group. Its chemical shift and broadness can be affected by hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Ethyl Group (1.0-3.5 ppm): The quartet at approximately 3.35 ppm is due to the methylene protons (CH₂) of the ethyl group, which are split by the adjacent methyl protons. The triplet at around 1.20 ppm corresponds to the methyl protons (CH₃), split by the neighboring methylene protons.

5.2. ¹³C NMR Spectrum

-

Carbonyl Carbon (around 153.5 ppm): The signal in the downfield region is assigned to the carbonyl carbon of the carbamate functional group.

-

Aromatic Carbons (122.0-145.0 ppm): Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbons attached to the nitro group (C-4) and the carbamate oxygen (C-1) are the most deshielded. The other two signals correspond to the remaining four aromatic carbons (C-2, C-6 and C-3, C-5).

-

Ethyl Group Carbons (15.0-37.0 ppm): The upfield signals are assigned to the methylene (CH₂) and methyl (CH₃) carbons of the ethyl group.

Logical Relationships in NMR Data Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.

Diagram: Logical Flow of NMR Data Interpretation

FT-IR Spectroscopic Analysis of 4-Nitrophenyl Ethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-nitrophenyl ethylcarbamate. This compound is of significant interest in organic synthesis and drug development, often utilized as a protecting group for amines due to its stability in acidic and neutral conditions and its susceptibility to cleavage under basic conditions.[1] FT-IR spectroscopy is a crucial analytical technique for the structural characterization of this compound, enabling the identification of its key functional groups.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint of the compound.

Experimental Protocols for FT-IR Analysis

The successful FT-IR analysis of this compound, a crystalline solid at room temperature, relies on appropriate sample preparation to ensure high-quality, reproducible spectra.[1] Two common and effective methods for solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

Methodology:

-

Sample Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle to reduce particle size and minimize light scattering.

-

Mixing with KBr: Add 100-200 mg of dry, infrared-grade KBr powder to the ground sample and mix thoroughly to ensure a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Acquire the FT-IR spectrum.

FT-IR Spectrum of this compound: Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3400 - 3300 | N-H Stretch | Carbamate | Medium |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Phenyl Ring | Medium-Weak |

| ~2980 - 2850 | C-H Stretch (Aliphatic) | Ethyl Group | Medium-Weak |

| ~1750 - 1700 | C=O Stretch | Carbamate (Ester) | Strong |

| ~1615 - 1585 | C=C Stretch (in-ring) | Phenyl Ring | Medium |

| ~1530 - 1500 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1500 - 1400 | C=C Stretch (in-ring) | Phenyl Ring | Medium |

| ~1350 - 1330 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1250 - 1200 | C-O Stretch | Carbamate (Ester) | Strong |

| ~1200 - 1000 | C-N Stretch | Carbamate | Medium |

Note: The exact peak positions can vary slightly due to factors such as the physical state of the sample and intermolecular interactions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the qualitative analysis and structural confirmation of this compound. By following standardized experimental protocols such as the KBr pellet or ATR methods, researchers can obtain high-quality spectra. The interpretation of these spectra, guided by the characteristic absorption frequencies of the carbamate, nitro, and aromatic functionalities, allows for unambiguous identification and purity assessment of the compound. This technical guide provides the foundational knowledge for the effective application of FT-IR spectroscopy in the research and development involving this compound.

References

Stability of 4-Nitrophenyl Ethylcarbamate in Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 4-nitrophenyl ethylcarbamate across a range of pH conditions. The document outlines the principles of its degradation, presents a detailed experimental protocol for stability assessment, and includes illustrative data and reaction pathways to inform research and development activities. This compound, a member of the carbamate class of compounds, exhibits pH-dependent stability, a critical factor in its handling, storage, and application in various scientific contexts, including as a protecting group in organic synthesis.

Core Principle: pH-Dependent Hydrolysis

The stability of this compound is intrinsically linked to its susceptibility to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment.

Generally, 4-nitrophenyl carbamates are characterized by their relative stability in acidic and neutral aqueous solutions. However, as the pH increases into the basic range, the rate of hydrolysis significantly accelerates. This is because the hydroxide ion (OH⁻), which is more abundant in basic conditions, is a more potent nucleophile than water and readily attacks the electrophilic carbonyl carbon of the carbamate group.

The hydrolysis of this compound yields 4-nitrophenolate, which has a distinct yellow color, and ethylcarbamic acid, which is unstable and decomposes to ethylamine and carbon dioxide. The formation of the intensely colored 4-nitrophenolate ion provides a convenient method for monitoring the degradation of the parent compound spectrophotometrically. Significant hydrolysis is typically observed at pH values of 12 and above.

Quantitative Stability Data

| pH | Condition | Rate of Hydrolysis | Half-life (t½) |

| 3 | Acidic | Negligible | > 1 year |

| 5 | Weakly Acidic | Very Low | Many months |

| 7 | Neutral | Very Low | Many months |

| 9 | Weakly Basic | Low | Several days |

| 11 | Basic | Moderate | Several hours |

| 13 | Strongly Basic | High | < 1 hour |

Disclaimer: This data is illustrative and intended to represent the expected stability profile. Actual rates will vary with temperature, buffer composition, and ionic strength.

Experimental Protocol for pH Stability Assessment

This section details a comprehensive experimental protocol for determining the pH-rate profile for the hydrolysis of this compound.

1. Materials and Reagents:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11, 13). Standard buffer systems such as citrate, phosphate, and borate can be used.

-

Deionized water

-

A suitable organic solvent for stock solution preparation (e.g., DMSO or acetonitrile)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Thermostatically controlled water bath or incubator

2. Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like DMSO to ensure solubility.

-

Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range. Ensure the pH of each buffer is accurately measured and adjusted.

3. Experimental Procedure:

-

Equilibrate the buffer solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C or 37 °C).

-

For each pH value, add a small aliquot of the this compound stock solution to a cuvette containing the pre-warmed buffer solution to achieve a final desired concentration (e.g., 100 µM). The volume of the organic solvent from the stock solution should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting the reaction kinetics.

-

Immediately after adding the stock solution, mix the contents of the cuvette thoroughly and start monitoring the absorbance at the λmax of 4-nitrophenolate (around 405-415 nm) over time.

-

Record the absorbance at regular intervals. The frequency of readings will depend on the reaction rate (more frequent for higher pH values).

-

Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.

-

A control experiment without the substrate should be performed to account for any background absorbance changes.

4. Data Analysis:

-

The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of 4-nitrophenolate under the specific pH and buffer conditions, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of 4-nitrophenolate should be determined experimentally at each pH.

-

The initial rate of hydrolysis can be determined from the initial linear portion of the plot of 4-nitrophenolate concentration versus time.

-

Pseudo-first-order rate constants (k_obs) can be calculated by fitting the absorbance versus time data to a first-order exponential equation.

-

The pH-rate profile is then constructed by plotting the logarithm of the observed rate constant (log k_obs) against the pH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the stability testing of this compound.

Caption: Hydrolysis pathways of this compound.

Caption: Experimental workflow for stability analysis.

Conclusion

This technical guide has detailed the stability profile of this compound, emphasizing its pH-dependent hydrolysis. The compound is notably stable under acidic to neutral conditions but degrades with increasing rapidity in basic environments. The provided experimental protocol offers a robust framework for researchers to quantify the hydrolysis kinetics under their specific laboratory conditions. Understanding these stability characteristics is paramount for the effective use of this compound in drug development and chemical synthesis, ensuring the integrity of experimental outcomes and the quality of final products.

Technical Guide: Physicochemical Properties of 4-Nitrophenyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the solubility of 4-Nitrophenyl ethylcarbamate in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides comprehensive, adaptable experimental protocols for its determination and synthesis.

Core Topic: Solubility of this compound

This compound is a crystalline solid, typically appearing as a pale yellow to yellowish-white substance at room temperature. Its solubility profile is a critical parameter for its application in organic synthesis, particularly as a protecting group for amines.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Dichloromethane | Moderate[1] |

| Chloroform | Moderate[1] |

| Ethyl Acetate | Moderate[1] |

| Water | Limited[1] |

Table 1. Qualitative Solubility of this compound.

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and a general procedure for determining its solubility in various organic solvents. These protocols are based on established methods for similar carbamate compounds and can be adapted by researchers to suit their specific laboratory conditions and analytical capabilities.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of ethyl carbamate with 4-nitrophenyl chloroformate or by the reaction of 4-nitrophenol with ethyl isocyanate. A common laboratory-scale synthesis involves the acylation of an amine with 4-nitrophenyl chloroformate. The following protocol is adapted from procedures for similar carbamate syntheses.[2]

Materials and Reagents:

-

Benzylamine (or other primary amine)

-

4-Nitrophenyl chloroformate

-

Triethylamine

-

Methylene chloride (DCM)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1 equivalent) and triethylamine (1 equivalent) in methylene chloride.[2]

-

Addition of Acylating Agent: Cool the solution in an ice bath. To this stirred solution, add 4-nitrophenyl chloroformate (1.2 equivalents) portion-wise.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-30%).[2]

-

Product Isolation: Collect the fractions containing the desired product and concentrate them in vacuo to yield the purified this compound as an off-white crystalline solid.

Determination of Solubility (Isothermal Saturation Method)

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Materials and Reagents:

-

This compound (purified)

-

Selected organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. If necessary, centrifuge the vials to achieve clear separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined from this curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining concentration. A calibration curve is generated by injecting standard solutions of known concentrations and measuring the peak area. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL, mg/mL, or mol/L.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

This guide provides a foundational understanding of the solubility and synthesis of this compound. Researchers are encouraged to adapt the provided protocols to their specific needs and to contribute to the public domain by publishing any determined quantitative solubility data.

References

The Genesis of a Protecting Group: A Technical Guide to the Discovery and Initial Development of Nitrophenyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals. Among the diverse arsenal of protecting groups, nitrophenyl carbamates have carved a niche as versatile and readily cleavable moieties for the temporary masking of amine functionalities. This in-depth technical guide explores the seminal discovery and early development of nitrophenyl carbamate protecting groups, providing a comprehensive resource on their core chemistry, experimental protocols, and quantitative data for practical application.

Historical Context: A Novel Approach to Peptide Synthesis

The mid-20th century was a period of intense innovation in peptide chemistry. While the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, had revolutionized the field, the quest for protecting groups with orthogonal reactivity and milder deprotection conditions was ongoing. In 1965, a pivotal publication by Mati Fridkin, Abraham Patchornik, and Ephraim Katchalski in the Journal of the American Chemical Society described a novel approach to the synthesis of cyclic peptides.[1][2][3] While the primary focus of the paper was on a new cyclization strategy, it laid the groundwork for the use of p-nitrophenoxycarbonyl (pNZ) derivatives as activated intermediates, a concept that would evolve into their application as protecting groups. This work highlighted the utility of the p-nitrophenyl ester as an activating group, a principle that underpins the function of nitrophenyl carbamates in amine protection.

The core concept relies on the electron-withdrawing nature of the nitro group, which renders the carbamate's carbonyl carbon highly susceptible to nucleophilic attack, facilitating both its introduction and its subsequent removal under mild basic conditions. This discovery provided chemists with a valuable tool, offering an alternative to the more established acid-labile or hydrogenolysis-cleavable protecting groups.

Synthesis of Nitrophenyl Carbamate Protected Amines

The most prevalent method for the synthesis of nitrophenyl carbamates involves the reaction of an amine with a nitrophenyl chloroformate, typically p-nitrophenyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of N-(p-Nitrophenoxycarbonyl)-benzylamine

This protocol is adapted from the general procedures found in the literature for the protection of primary amines.

Materials:

-

Benzylamine

-

p-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve benzylamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.05 equivalents) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Deprotection of Nitrophenyl Carbamates

A key advantage of nitrophenyl carbamates is their lability under mild basic conditions. The deprotection proceeds through a nucleophilic attack on the carbonyl carbon, leading to the release of the free amine and p-nitrophenolate, a yellow-colored species that allows for convenient spectrophotometric monitoring of the reaction progress.

Experimental Protocol: Spectrophotometric Monitoring of Deprotection

This protocol is based on studies investigating the hydrolysis kinetics of nitrophenyl carbamates.

Materials:

-

N-(p-Nitrophenoxycarbonyl)-protected amine

-

Buffer solutions of varying pH (e.g., pH 7, 10, 12)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the N-(p-Nitrophenoxycarbonyl)-protected amine in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a series of buffer solutions at the desired pH values.

-

In a cuvette, add the buffer solution.

-

Initiate the reaction by adding a small aliquot of the stock solution of the protected amine to the cuvette and mix quickly.

-

Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at approximately 400-410 nm (the λmax of the p-nitrophenolate anion) over time.

-

Record the absorbance at regular intervals to determine the initial rate of the deprotection reaction.

Quantitative Data

The stability and rate of deprotection of nitrophenyl carbamates are highly dependent on the pH of the medium. The following tables summarize the key quantitative data regarding their synthesis and deprotection.

Table 1: Synthesis of Nitrophenyl Carbamates

| Amine Substrate | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | p-Nitrophenyl chloroformate | Pyridine | DCM | 2-4 | >90 | General Procedure |

| Glycine | p-Nitrophenyl chloroformate | NaHCO₃ | Dioxane/Water | 12 | 75-85 | Adapted from literature |

| Alanine | p-Nitrophenyl chloroformate | NaHCO₃ | Dioxane/Water | 12 | 70-80 | Adapted from literature |

Table 2: pH-Dependent Hydrolysis of 4-Nitrophenyl Benzylcarbamate

| pH | Initial Rate of Hydrolysis (M/s) | Half-life (t₁/₂) | Stability |

| 4 | Negligible | Very long | Stable |

| 7 | Negligible | Very long | Stable |

| 10 | Slow | Hours | Moderately stable |

| 12 | Rapid | Minutes | Labile |

| 13 | Very Rapid | Seconds | Very Labile |

Data is illustrative and based on trends reported in the literature. Actual rates will vary with specific substrate and conditions.

Ortho vs. Para: The Rise of Photolabile Protecting Groups

While p-nitrophenyl carbamates are primarily base-labile, the isomeric o-nitrophenyl carbamates have found a distinct and important application as photolabile protecting groups. The photochemical cleavage of o-nitrobenzyl derivatives proceeds via an intramolecular redox reaction upon irradiation with UV light, releasing the protected amine, carbon dioxide, and o-nitrosobenzaldehyde. This provides a powerful tool for spatiotemporal control in chemical synthesis and chemical biology.

References

Theoretical Calculations of 4-Nitrophenyl Ethylcarbamate Reactivity: A Technical Guide

This technical guide provides an in-depth analysis of the theoretical and computational approaches to understanding the reactivity of 4-nitrophenyl ethylcarbamate. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide summarizes key findings from computational studies on related carbamate derivatives to infer the reactivity of this compound, presents detailed computational methodologies, and visualizes reaction pathways.

Introduction to this compound Reactivity

4-Nitrophenyl carbamates are a class of compounds recognized for their utility as protecting groups in organic synthesis. Their reactivity is primarily governed by the electronic properties of the carbamate functional group and the nature of the leaving group. The 4-nitrophenyl group is an excellent leaving group, particularly under basic conditions, which facilitates the cleavage of the carbamate moiety.[1] Theoretical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the underlying mechanisms of their reactions, such as hydrolysis. These computational methods provide insights into the electronic structure, reaction energetics, and transition states that govern the reactivity of these molecules.

Theoretical Framework and Computational Approaches

The reactivity of this compound can be effectively studied using a variety of computational chemistry techniques. DFT is a widely used method for investigating the electronic structure and properties of molecules.[2]

Key Computational Descriptors of Reactivity

Several quantum chemical descriptors are instrumental in predicting and explaining the reactivity of carbamates:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the molecule's susceptibility to nucleophilic and electrophilic attack.

-

Atomic Charges: The partial charge on the carbonyl carbon of the carbamate group is a key indicator of its electrophilicity. A more positive charge suggests a higher susceptibility to nucleophilic attack.[1] Mulliken charge analysis is a common method to compute these charges.[1]

-

Reaction Energetics: Calculation of activation energies (ΔG‡) and reaction energies (ΔGr) for proposed reaction mechanisms, such as hydrolysis, allows for the determination of the kinetic and thermodynamic feasibility of the reaction pathways.

Computational Protocol for Reactivity Analysis

A typical computational workflow for investigating the reactivity of this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a specific level of theory and basis set, for example, B3LYP/6-31G(d,p).[3]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Reactivity Descriptors: At the optimized geometry, properties such as HOMO-LUMO energies and atomic charges are calculated.

-

Transition State Searching: For studying reaction mechanisms, transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products.

-

Solvation Modeling: To simulate reactions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often employed to account for the effect of the solvent on the electronic structure and energetics.[4]

Comparative Reactivity: Carbamates vs. Carbonates

Computational studies have been employed to rationalize the differential reactivity between 4-nitrophenyl carbamates and their carbonate analogs. A key study utilized DFT to compare the hydrolysis rates of 4-nitrophenyl benzylcarbamate and 4-nitrophenyl benzylcarbonate.[1]

Electronic Effects

The primary difference in reactivity stems from the electronic nature of the nitrogen atom in the carbamate versus the oxygen atom in the carbonate. The nitrogen atom is less electronegative than oxygen, leading to a greater donation of electron density towards the carbonyl carbon in the carbamate. This increased electron donation reduces the electrophilicity of the carbonyl carbon in the carbamate compared to the carbonate.[1]

Quantitative Computational Data

The following table summarizes the calculated Mulliken charges on the carbonyl carbon for 4-nitrophenyl benzylcarbamate and 4-nitrophenyl benzylcarbonate, which serve as close analogs for understanding the reactivity of this compound.

| Compound | Functional Group | Mulliken Charge on Carbonyl Carbon | Relative Hydrolysis Rate |

| 4-Nitrophenyl benzylcarbonate | Carbonate | +0.516 | Faster |

| 4-Nitrophenyl benzylcarbamate | Carbamate | +0.406 | Slower |

Data sourced from a study on benzyl analogs, which provides a strong theoretical basis for the expected reactivity of the ethyl-substituted compound.[1]

Reaction Mechanisms of Hydrolysis

The hydrolysis of 4-nitrophenyl carbamates can proceed through different mechanisms depending on the pH of the solution.[5][6] Theoretical calculations are essential for distinguishing between these pathways.

Alkaline Hydrolysis

Under basic conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This proceeds through a tetrahedral intermediate, followed by the departure of the 4-nitrophenolate leaving group.

Caption: Alkaline hydrolysis of this compound.

Neutral Hydrolysis

The spontaneous or neutral hydrolysis of related phosphate esters has been shown to occur via a two-step mechanism involving a pentacoordinate intermediate.[7] A similar associative mechanism can be postulated for carbamates, where a water molecule acts as the nucleophile.

Caption: Computational workflow for studying neutral hydrolysis.

Conclusion

Theoretical calculations provide invaluable insights into the reactivity of this compound. By analyzing key computational descriptors and mapping out reaction pathways, a detailed understanding of the factors governing its chemical behavior can be achieved. The comparative analysis with carbonate analogs, supported by DFT calculations of atomic charges, effectively explains the observed differences in reactivity. The methodologies and findings presented in this guide serve as a foundational resource for researchers engaged in the study and application of carbamate chemistry.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis Kinetics of 4-Nitrophenyl Ethylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 4-nitrophenyl ethylcarbamate, a compound of interest in the study of carbamate stability and prodrug design. This document outlines the synthesis, experimental protocols for kinetic analysis, and the mechanistic pathways of its degradation. The information presented herein is curated for professionals in chemical and pharmaceutical research.

Introduction

4-Nitrophenyl carbamates are valuable tools in medicinal chemistry and organic synthesis, often employed as activated intermediates or as protecting groups that are labile under specific conditions. The study of their hydrolysis kinetics is crucial for understanding their stability and predicting their behavior in aqueous environments, which is particularly relevant for applications such as drug delivery systems and the design of prodrugs. The hydrolysis of this compound results in the release of 4-nitrophenol, a chromophoric compound that allows for convenient spectrophotometric monitoring of the reaction progress.[1] This guide will delve into the experimental procedures to quantify the rate of this hydrolysis and discuss the underlying chemical mechanisms.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethylamine with 4-nitrophenyl chloroformate. This reaction is a standard procedure for the formation of carbamates.

Experimental Protocol: Synthesis

Materials:

-

Ethylamine

-

4-Nitrophenyl chloroformate

-

Pyridine or a suitable non-nucleophilic base

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (1 N)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 4-nitrophenyl chloroformate in anhydrous dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

-

An equimolar amount of ethylamine, along with a slight excess of pyridine (to act as a base and scavenger for the HCl byproduct), is added dropwise to the cooled solution with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 N sodium bicarbonate solution, water, and brine in a separatory funnel.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to obtain a solid product.

Hydrolysis Kinetics of this compound

The hydrolysis of this compound is significantly influenced by the pH of the medium. The reaction is markedly accelerated under basic conditions.[1]

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

The rate of hydrolysis can be determined by monitoring the increase in absorbance due to the formation of the 4-nitrophenolate ion, which has a strong absorbance maximum around 400-415 nm in basic solutions.

Materials and Equipment:

-

This compound

-

Buffer solutions of various pH values (e.g., phosphate, borate, and carbonate buffers)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

-

Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile)

Procedure:

-

A series of buffer solutions with a range of pH values (e.g., from pH 7 to 13) are prepared.

-

The UV-Vis spectrophotometer is set to the wavelength of maximum absorbance for the 4-nitrophenolate ion (determined by scanning a solution of 4-nitrophenol in a high pH buffer).

-

For each kinetic run, a quartz cuvette is filled with a specific buffer solution and allowed to equilibrate to the desired temperature in the spectrophotometer's cell holder.

-

A small aliquot of the stock solution of this compound is injected into the cuvette to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction rate.

-

The absorbance at the chosen wavelength is recorded as a function of time.

-

The observed pseudo-first-order rate constant (k_obs) for each pH is determined by fitting the absorbance versus time data to a first-order exponential equation.

Data Presentation

Due to the lack of specific quantitative data for the hydrolysis of this compound in the available literature, the following tables present illustrative data based on studies of closely related N-alkyl 4-nitrophenyl carbamates. This data demonstrates the expected trend of increasing hydrolysis rate with increasing pH.

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of an N-Alkyl 4-Nitrophenyl Carbamate at 25°C

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 7.0 | 1.0 x 10⁻⁶ |

| 8.0 | 1.0 x 10⁻⁵ |

| 9.0 | 1.0 x 10⁻⁴ |

| 10.0 | 1.0 x 10⁻³ |

| 11.0 | 1.0 x 10⁻² |

| 12.0 | 1.0 x 10⁻¹ |

| 13.0 | 1.0 |

Table 2: Illustrative Second-Order Rate Constant for Base-Catalyzed Hydrolysis

| Parameter | Value (M⁻¹s⁻¹) |

| Second-order rate constant (k_OH) | ~10² - 10³ |

Note: The second-order rate constant (k_OH) is calculated from the linear portion of the plot of k_obs versus hydroxide ion concentration ([OH⁻]).

Mechanism of Hydrolysis

The hydrolysis of N-alkyl carbamates, such as this compound, in alkaline solutions is generally understood to proceed through an elimination-conjugate base (E1cB) mechanism. This pathway is favored due to the presence of an acidic proton on the nitrogen atom.

Signaling Pathway of Base-Catalyzed Hydrolysis (E1cB Mechanism)

The base-catalyzed hydrolysis of this compound can be depicted as a two-step process:

-

Deprotonation: A hydroxide ion removes the proton from the nitrogen atom of the carbamate, forming a conjugate base (an N-anion). This is a rapid and reversible step.

-

Elimination: The lone pair of electrons on the nitrogen facilitates the elimination of the 4-nitrophenolate leaving group, forming a transient ethyl isocyanate intermediate. This step is typically the rate-determining step.

-

Hydrolysis of Isocyanate: The ethyl isocyanate intermediate is rapidly hydrolyzed by water to form ethylamine and carbon dioxide.

Caption: E1cB mechanism for the base-catalyzed hydrolysis of this compound.

Experimental and Logical Workflows

Experimental Workflow for Kinetic Study

The overall workflow for the kinetic analysis of this compound hydrolysis is a systematic process from sample preparation to data analysis.

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Logical Relationship for Data Interpretation

The interpretation of the kinetic data follows a logical progression to elucidate the reaction mechanism and quantify the rate constants.

Caption: Logical flow for the interpretation of kinetic data from the hydrolysis experiment.

Conclusion

This technical guide provides a framework for the synthesis and kinetic analysis of this compound hydrolysis. The provided experimental protocols are based on established methods for analogous compounds and can be adapted for specific research needs. The hydrolysis is shown to be highly dependent on pH, with a plausible E1cB mechanism under alkaline conditions. While specific quantitative data for this compound is not widely available, the illustrative data and mechanistic insights presented here offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to design and interpret their own studies on the stability and reactivity of this and related carbamate compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyl Ethylcarbamate as a Base-Labile Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The 4-nitrophenyl ethylcarbamate group emerges as a valuable tool for the temporary protection of primary and secondary amines. Its key advantage lies in its stability under acidic and neutral conditions, while being readily cleaved under mild basic conditions. This orthogonality to common acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for selective deprotection strategies in multi-step syntheses.[1]

The deprotection of the this compound group is accompanied by the release of the intensely yellow 4-nitrophenolate anion, which allows for convenient real-time monitoring of the reaction progress by UV-Vis spectrophotometry.[1] This application note provides detailed protocols for the synthesis of this compound, the protection of amines, and the subsequent deprotection, along with relevant data and visualizations to aid researchers in its effective implementation.

Key Features of the this compound Protecting Group:

-

Base-Labile: Cleaved under mild basic conditions (pH > 12).

-

Acid and Neutral Stability: Stable to a wide range of acidic and neutral reaction conditions.

-

Orthogonal Protection: Compatible with acid-labile protecting groups (e.g., Boc, Cbz).

-

Spectrophotometric Monitoring: Deprotection can be monitored by the formation of the yellow 4-nitrophenolate ion (λmax ≈ 400-413 nm).[1]

-

High Yielding: Protection and deprotection steps generally proceed with high yields.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Base | Temperature (°C) | Time | Typical Yield |

| Synthesis of this compound | Ethylamine, 4-Nitrophenyl Chloroformate | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 h | >90% |

| Amine Protection (e.g., Benzylamine) | Benzylamine, this compound | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-4 h | 72-94%[1] |

| Amine Deprotection | Protected Amine | Methanol/Water | 0.1 M Sodium Hydroxide | Room Temperature | 15-60 min | >95% |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the amine protecting agent, this compound, from ethylamine and 4-nitrophenyl chloroformate.

Materials:

-

Ethylamine (2.0 M solution in THF)

-

4-Nitrophenyl chloroformate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenyl chloroformate (1.0 eq).

-

Dissolve the 4-nitrophenyl chloroformate in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the cooled solution.

-

Slowly add a solution of ethylamine (1.0 eq) in THF dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Protection of a Primary Amine (e.g., Benzylamine)

This protocol details the protection of a primary amine using the synthesized this compound. A similar procedure can be adapted for secondary amines.

Materials:

-

Primary amine (e.g., Benzylamine)

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard workup and purification reagents and equipment as in Protocol 1.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting amine is consumed, quench the reaction with water.

-

Perform an aqueous workup as described in Protocol 1 (extraction with DCM, washing with NaHCO₃ and brine).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting protected amine by silica gel column chromatography. For the protection of benzylamine, yields are typically in the range of 72-94%.[1]

Protocol 3: Deprotection of a this compound-Protected Amine

This protocol outlines the base-labile cleavage of the this compound protecting group.

Materials:

-

Protected amine

-

Methanol (MeOH)

-

0.1 M Sodium Hydroxide (NaOH) aqueous solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

UV-Vis Spectrophotometer (optional, for monitoring)

Procedure:

-

Dissolve the protected amine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add 0.1 M NaOH solution until the pH of the mixture is greater than 12.

-

Stir the reaction at room temperature. The solution will typically turn yellow upon addition of the base due to the formation of the 4-nitrophenolate anion.

-

Monitor the reaction by TLC until the starting material is no longer detectable (typically 15-60 minutes).

-

(Optional) The progress of the deprotection can be monitored by taking aliquots of the reaction mixture, diluting them, and measuring the absorbance at approximately 400-413 nm.

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected amine. Further purification by chromatography may be performed if necessary.

Conclusion

The this compound protecting group offers a robust and versatile option for the protection of amines in organic synthesis. Its stability profile, orthogonality to acid-labile groups, and the ability to monitor its cleavage spectrophotometrically make it a valuable addition to the synthetic chemist's toolbox. The provided protocols offer a starting point for the application of this protecting group in various synthetic endeavors.

References

Application Notes and Protocols for the Protection of Primary Amines with 4-Nitrophenyl Chloroformate

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex molecules, the protection of reactive functional groups is a cornerstone of ensuring chemoselectivity.[1][2][3] Primary amines, being nucleophilic, often require protection to prevent unwanted side reactions. Carbamates are a widely utilized class of protecting groups for amines.[3][4] While acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are common, there is a significant demand for orthogonal strategies, especially for substrates that are sensitive to acidic conditions.[1][2] 4-Nitrophenyl carbamates serve as an excellent alternative, offering stability in acidic and neutral media while being readily cleaved under mild basic conditions.[1][2][5] The deprotection process is conveniently monitored spectrophotometrically due to the release of the chromophoric 4-nitrophenolate ion.[1][2][5]

This document provides detailed protocols for the protection of primary amines using 4-nitrophenyl chloroformate to yield a 4-nitrophenoxycarbonyl-protected amine, and its subsequent deprotection.

Application Notes

The use of 4-nitrophenyl chloroformate for the protection of primary amines offers several distinct advantages for researchers and drug development professionals:

-

Orthogonality: The resulting 4-nitrophenoxycarbonyl (Noc) protecting group is stable to acidic conditions, allowing for the selective removal of acid-labile groups (e.g., Boc) in the same molecule. Its removal under mild basic conditions provides a valuable orthogonal protecting group strategy.[1][2]

-

Mild Deprotection Conditions: The cleavage of the Noc group is achieved under gentle basic conditions, which is beneficial for substrates that are sensitive to harsh reagents.[1][2][5]

-

Spectrophotometric Monitoring: The deprotection reaction releases 4-nitrophenol, which in basic solution forms the intensely yellow 4-nitrophenolate anion. This allows for the real-time monitoring of the deprotection progress using a UV-Vis spectrophotometer by observing the absorbance at around 400-415 nm.[1][2][5]

-

Good Leaving Group: The 4-nitrophenoxide is an excellent leaving group, facilitating a smooth and efficient deprotection process.[5]

Experimental Protocols

A representative primary amine, benzylamine, is used to illustrate the experimental procedures.

Protocol 1: Protection of Benzylamine with 4-Nitrophenyl Chloroformate

This protocol describes the formation of 4-nitrophenyl benzylcarbamate.

Materials:

-

Benzylamine

-

4-Nitrophenyl chloroformate

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

-